molecular formula C9H4F6O2 B3336412 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine CAS No. 25857-80-1

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

Cat. No.: B3336412
CAS No.: 25857-80-1
M. Wt: 258.12 g/mol
InChI Key: BMTPREMSPODDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine is a fluorinated organic compound with the molecular formula C9H4F6O2 It is characterized by the presence of trifluoromethyl groups and a benzo[1,3]dioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with a suitable dioxane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while reduction can produce fluorinated benzodioxanes.

Scientific Research Applications

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trifluoro-2-trifluoromethyl-1,3-benzodioxole
  • 2,4,4-Trifluoro-2-trifluoromethyl-4H-1,3-benzodioxin

Uniqueness

2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine is unique due to its specific arrangement of trifluoromethyl groups and the benzo[1,3]dioxine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-7(11)5-3-1-2-4-6(5)16-9(15,17-7)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPREMSPODDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC(O2)(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661330
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25857-80-1
Record name 2,4,4-Trifluoro-2-(trifluoromethyl)-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 2
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 3
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 4
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 5
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine
Reactant of Route 6
2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.